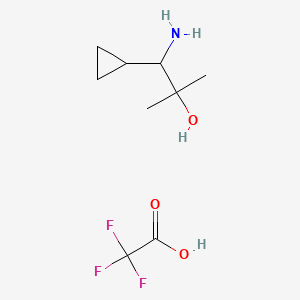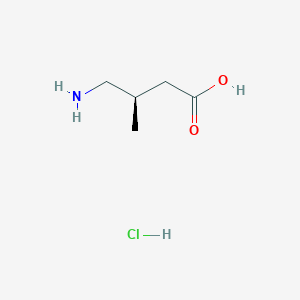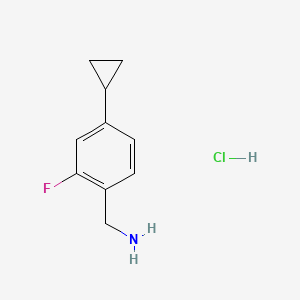![molecular formula C8H14O2 B13633384 {3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Oxabicyclo[321]octan-2-yl}methanol is a bicyclic compound featuring an oxygen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxabicyclo[3.2.1]octan-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with chloral in the presence of aluminum chloride (AlCl3) to form the oxabicyclo[3.2.1]octane structure . Another approach includes the use of titanium tetrachloride (TiCl4) to mediate the reaction between 3-alkoxycyclobutanone and allylic silylethers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
化学反応の分析
Types of Reactions
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
科学的研究の応用
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which {3-Oxabicyclo[3.2.1]octan-2-yl}methanol exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but with different functional groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3-oxabicyclo[3.2.1]octan-2-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-4-8-7-2-1-6(3-7)5-10-8/h6-9H,1-5H2 |
InChIキー |
PBWBHMZFUHDSPT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1COC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


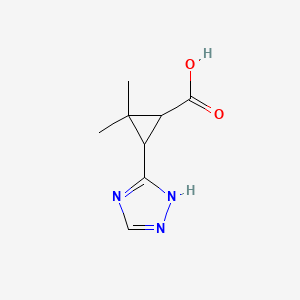
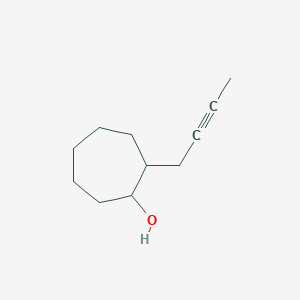
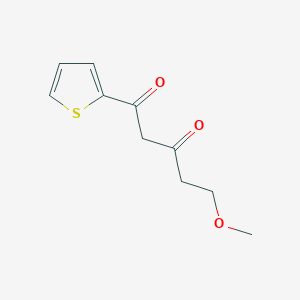
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
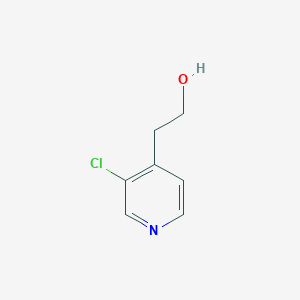
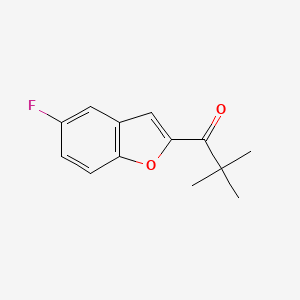
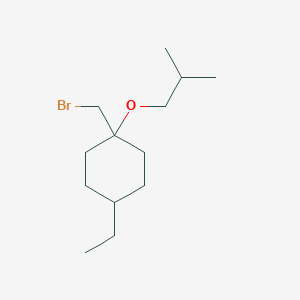
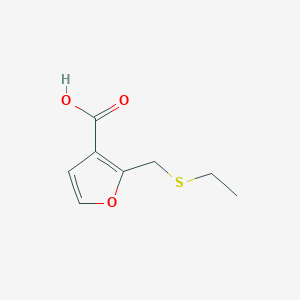
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)

